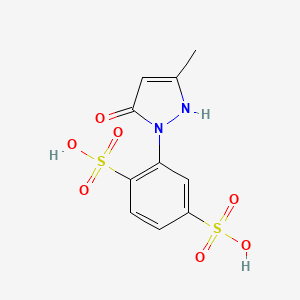
1-Piperazinecarboxamide,4-(3-azetidinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) is a chemical compound with the molecular formula C12H24N4O It is known for its unique structure, which includes a piperazine ring and an azetidine moiety
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as 3-chloro-1-propanamine.
Coupling of the Two Rings: The final step involves coupling the piperazine and azetidine rings through a carboxamide linkage. This can be achieved using reagents like carbonyldiimidazole or other coupling agents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or azetidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. It may serve as a building block for the synthesis of drugs targeting various diseases.
Organic Synthesis: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules through its unique structure.
Biological Studies: The compound is investigated for its biological activity, including its potential effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) can be compared with other similar compounds, such as:
1-Piperazinecarboxamide, 4-(2-azetidinyl)-(9CI): This compound has a similar structure but with a different position of the azetidine ring.
1-Piperazinecarboxamide, 4-(3-pyrrolidinyl)-(9CI): This compound features a pyrrolidine ring instead of an azetidine ring.
1-Piperazinecarboxamide, 4-(3-piperidinyl)-(9CI): This compound includes a piperidine ring, offering different chemical properties and reactivity.
The uniqueness of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) lies in its specific combination of the piperazine and azetidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H16N4O |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C8H16N4O/c9-8(13)12-3-1-11(2-4-12)7-5-10-6-7/h7,10H,1-6H2,(H2,9,13) |
Clé InChI |
VHQKEKALSKINIG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2CNC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



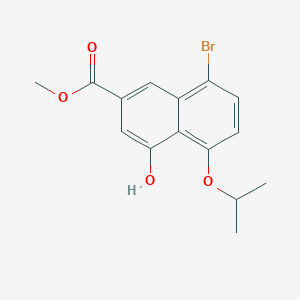

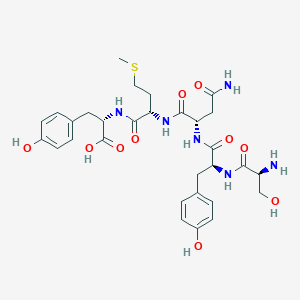
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
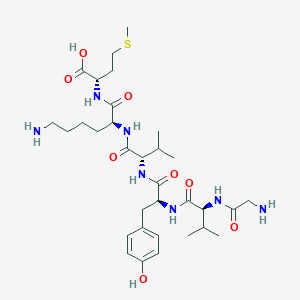

![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)
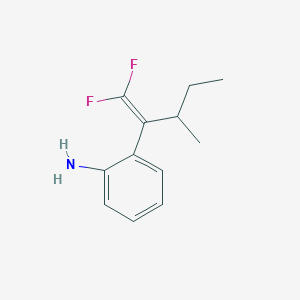
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
